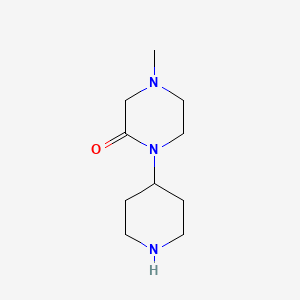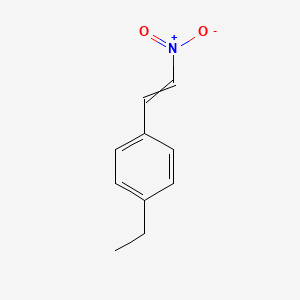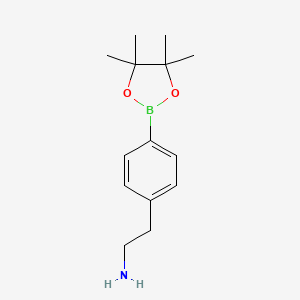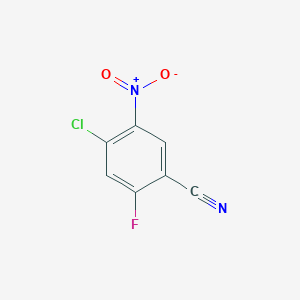
4-Chloro-2-fluoro-5-nitrobenzonitrile
概要
説明
4-Chloro-2-fluoro-5-nitrobenzonitrile is a chemical compound with the molecular formula C7H2ClFN2O2 and a molecular weight of 200.56 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluoro-5-nitrobenzonitrile is 1S/C7H2ClFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H . This code provides a standard way to encode the compound’s molecular structure.科学的研究の応用
Building Blocks for Heterocyclic Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, has been identified as a multireactive building block that can be used in the heterocyclic oriented synthesis (HOS) to create various condensed nitrogenous cycles. This application is particularly relevant in the field of drug discovery, where such heterocyclic scaffolds are foundational components of many pharmaceutical agents. The study detailed the synthesis of substituted nitrogenous heterocycles including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, highlighting the compound's utility in generating diverse chemical libraries (Soňa Křupková et al., 2013).
Spectroscopic Analysis and Computational Studies
Another significant application is in the field of spectroscopy and computational chemistry, where derivatives of 4-Chloro-2-fluoro-5-nitrobenzonitrile have been analyzed to understand their structural and electronic properties. For example, the vibrational analysis of 4-chloro-3-nitrobenzonitrile, a compound with a similar structure, was conducted using quantum chemical calculations to investigate its harmonic and anharmonic vibrational frequencies. This type of analysis is crucial for elucidating the physicochemical characteristics of such compounds, which can influence their reactivity and stability in various chemical reactions (Y. Sert et al., 2013).
Synthesis of Pharmaceutical Intermediates
The compound has also been employed in the synthesis of complex pharmaceutical intermediates. For instance, it has been used in the synthesis of Gefitinib, a notable cancer treatment drug, demonstrating its role in the creation of therapeutically relevant molecules. Such applications underscore the importance of 4-Chloro-2-fluoro-5-nitrobenzonitrile in the pharmaceutical industry, where it serves as a key intermediate in the production of active pharmaceutical ingredients (Bo Jin et al., 2005).
Chemical Fixation of Carbon Dioxide
Moreover, research has explored the use of related nitrobenzonitriles in the chemical fixation of carbon dioxide, presenting an environmentally beneficial application. This involves the transformation of carbon dioxide, a greenhouse gas, into useful organic compounds, thereby contributing to carbon recycling efforts and the development of sustainable chemical processes (Toshihiro Kimura et al., 2012).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the body .
Mode of Action
It’s known that nitrobenzonitriles can undergo various chemical reactions, including nucleophilic substitution and oxidation .
Biochemical Pathways
Similar compounds have been shown to interact with glutathione s-transferase (gst) isoenzymes, which play a crucial role in cellular detoxification processes .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to have inhibitory effects on certain enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-fluoro-5-nitrobenzonitrile. For instance, the compound’s stability can be affected by storage temperature . Furthermore, the compound’s action and efficacy can be influenced by factors such as pH, presence of other compounds, and individual physiological differences.
特性
IUPAC Name |
4-chloro-2-fluoro-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHOTDZFFZOKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


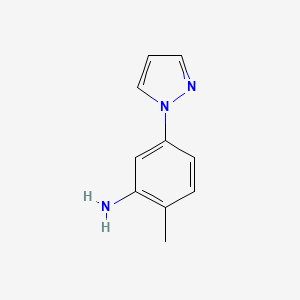

![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1429158.png)
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1429159.png)
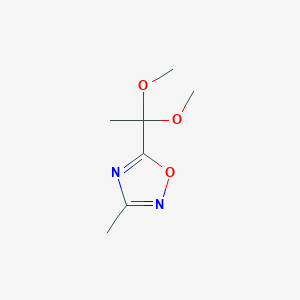

![Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1429162.png)

